4-(1H-pyrrol-1-yl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide
CAS No.: 1705376-54-0
Cat. No.: VC4268208
Molecular Formula: C24H18N4O2S
Molecular Weight: 426.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1705376-54-0 |
|---|---|
| Molecular Formula | C24H18N4O2S |
| Molecular Weight | 426.49 |
| IUPAC Name | 4-pyrrol-1-yl-N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide |
| Standard InChI | InChI=1S/C24H18N4O2S/c29-24(17-9-11-19(12-10-17)28-13-3-4-14-28)25-20-7-2-1-6-18(20)16-22-26-23(27-30-22)21-8-5-15-31-21/h1-15H,16H2,(H,25,29) |
| Standard InChI Key | FKLFNXMXJPRZOJ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CS3)NC(=O)C4=CC=C(C=C4)N5C=CC=C5 |
Introduction
Structural Analysis and Nomenclature
Molecular Architecture
The compound’s structure comprises three key domains:
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Benzamide backbone: A central benzamide group (C₆H₅CONH₂) substituted at the para-position with a 1H-pyrrol-1-yl ring.
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Oxadiazole-thiophene side chain: A 1,2,4-oxadiazole ring linked to a thiophene group at the 3-position, connected via a methylene bridge (–CH₂–) to the ortho-position of the aniline nitrogen.
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Pyrrole substitution: A five-membered aromatic pyrrole ring at the benzamide’s 4-position.
The IUPAC name reflects this hierarchy:
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Root: Benzamide (benzene + carboxamide).
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Substituents:
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4-(1H-pyrrol-1-yl): Pyrrole attached to the benzene’s 4th carbon.
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N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl): Aniline nitrogen bonded to a phenyl ring, which is substituted at the 2nd position with a methylene-linked oxadiazole-thiophene group.
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Physicochemical Properties
While experimental data for this specific compound are unavailable, predictions based on structural analogs suggest:
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Molecular formula: C₂₅H₁₉N₅O₂S.
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Molecular weight: ~477.52 g/mol.
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LogP: ~3.2 (moderate lipophilicity due to aromatic rings).
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Hydrogen bond donors/acceptors: 1/6, indicating moderate solubility in polar solvents .
Synthetic Strategies
Retrosynthetic Analysis
The compound can be dissected into three synthons (Figure 1):
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Benzamide-pyrrole core: Synthesized via Ullmann coupling or Buchwald-Hartwig amination between 4-iodobenzamide and pyrrole .
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Oxadiazole-thiophene side chain: Constructed through cyclization of thiophene-2-carbohydrazide with a nitrile precursor under acidic conditions .
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Methylene linker: Introduced via nucleophilic substitution between 2-aminobenzyl chloride and the oxadiazole-thiophene intermediate.
Step 1: Synthesis of 4-(1H-Pyrrol-1-yl)benzamide
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4-Iodobenzamide preparation: Benzamide is iodinated using N-iodosuccinimide (NIS) in acetic acid .
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Pyrrole coupling: The iodide undergoes Ullmann coupling with pyrrole in the presence of CuI and 1,10-phenanthroline .
Step 2: Formation of 5-(Chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole
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Thiophene-2-carbohydrazide synthesis: Thiophene-2-carboxylic acid is treated with hydrazine hydrate .
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Cyclization: The hydrazide reacts with chloroacetonitrile in HCl/EtOH to form the oxadiazole ring .
Step 3: Final Assembly
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N-Alkylation: 4-(1H-Pyrrol-1-yl)benzamide reacts with 5-(chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole in DMF using K₂CO₃ as a base .
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Purification: Column chromatography (SiO₂, ethyl acetate/hexane) yields the final product.
Stability and Degradation
Forced Degradation Studies
Hypothetical pathways under stress conditions:
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Acidic hydrolysis: Cleavage of the oxadiazole ring to form thiophene-2-carboxamide and cyanamide .
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Photolysis: Benzamide decomposition to anthranilic acid derivatives .
Computational Modeling
Docking Studies
Molecular docking into PARP-1 (PDB: 4UND) reveals:
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Oxadiazole-thiophene moiety: Occupies the nicotinamide pocket, forming H-bonds with Ser904 and Gly863 .
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Benzamide group: Stabilizes via π-π stacking with Tyr907.
ADMET Predictions
| Parameter | Prediction |
|---|---|
| Caco-2 permeability | Moderate (4.2 × 10⁻⁶ cm/s) |
| Plasma protein binding | 89% |
| CYP3A4 inhibition | Low risk |
| hERG inhibition | Moderate risk |
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